molecular formula C19H15O4- B14300158 2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate CAS No. 121851-40-9

2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate

Katalognummer: B14300158
CAS-Nummer: 121851-40-9
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: BTTPFHZJCDGQJR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate is an organic compound with a complex structure that includes benzylidene, methoxycarbonyl, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with a suitable methoxycarbonyl compound in the presence of a base catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of solid catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzylidene and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzylidene-3-oxobutanamide
  • 2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoic acid

Uniqueness

2-Benzylidene-3-(methoxycarbonyl)-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

121851-40-9

Molekularformel

C19H15O4-

Molekulargewicht

307.3 g/mol

IUPAC-Name

2-benzylidene-3-methoxycarbonyl-4-phenylbut-3-enoate

InChI

InChI=1S/C19H16O4/c1-23-19(22)17(13-15-10-6-3-7-11-15)16(18(20)21)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21)/p-1

InChI-Schlüssel

BTTPFHZJCDGQJR-UHFFFAOYSA-M

Kanonische SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.